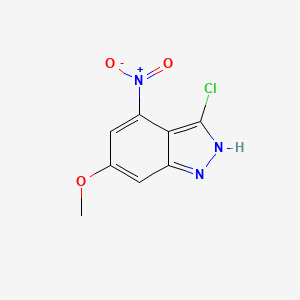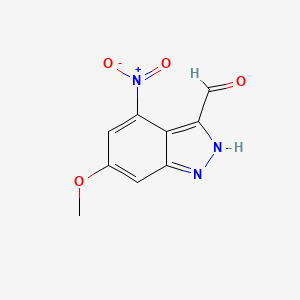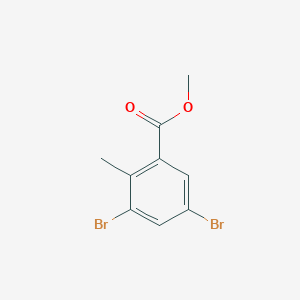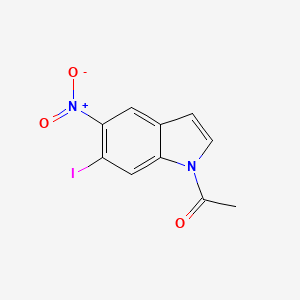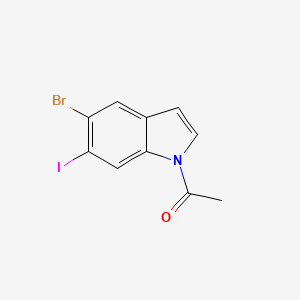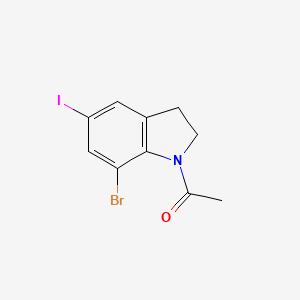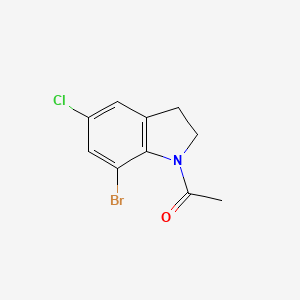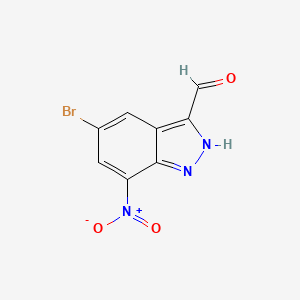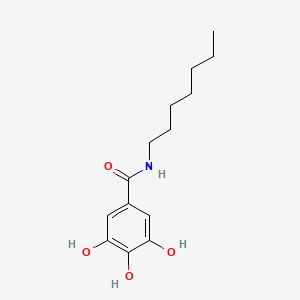
N-Heptyl-3,4,5-trihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptyl-3,4,5-trihydroxybenzamide is an organic compound with the molecular formula C14H21NO4 It is a derivative of 3,4,5-trihydroxybenzamide, where the benzamide group is substituted with a heptyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-3,4,5-trihydroxybenzamide typically involves the reaction of 3,4,5-trihydroxybenzoic acid with heptylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include:
- Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Heptyl-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-Heptyl-3,4,5-trihydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-Heptyl-3,4,5-trihydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Heptyl-3,4,5-trihydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The heptyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trihydroxybenzamide: The parent compound without the heptyl substitution.
N-Octyl-3,4,5-trihydroxybenzamide: A similar compound with an octyl chain instead of a heptyl chain.
3,4,5-Trihydroxybenzoic acid: The carboxylic acid precursor.
Uniqueness
N-Heptyl-3,4,5-trihydroxybenzamide is unique due to its heptyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and membrane permeability. This makes it a valuable compound for applications requiring enhanced interaction with lipid environments.
Propriétés
Numéro CAS |
100079-23-0 |
|---|---|
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-heptyl-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-2-3-4-5-6-7-15-14(19)10-8-11(16)13(18)12(17)9-10/h8-9,16-18H,2-7H2,1H3,(H,15,19) |
Clé InChI |
LKNDXGONKWFJFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
SMILES canonique |
CCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Key on ui other cas no. |
100079-23-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


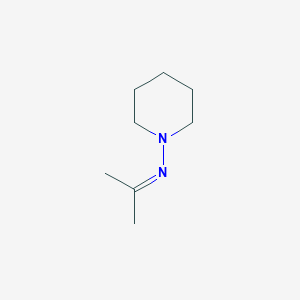
![8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2',3'-e]pyridine](/img/new.no-structure.jpg)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3044376.png)
